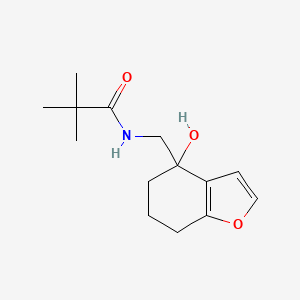

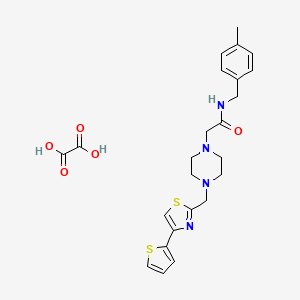

4-甲基吗啉;4-(2-硝基苯基)-2-氧代-6-硫基-3,4-二氢-1H-吡啶-5-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multicomponent reactions, where different reactants are combined under specific conditions to yield the desired product. For instance, compounds like 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have been synthesized through multicomponent synthesis, characterized by IR, 1H NMR, Elemental, and Single-crystal analysis (Kant et al., 2014). Such methodologies could potentially be adapted for the synthesis of "4-methylmorpholine; 4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile," emphasizing the importance of selecting appropriate reactants and conditions to achieve the target structure.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing detailed insights into their conformation and spatial arrangement. For example, the crystal structure determination of certain benzo[cyclohepta[1,2-b]pyridine derivatives indicated monoclinic and triclinic crystal systems with specific geometric parameters, providing insights into their three-dimensional arrangements (Moustafa & Girgis, 2007). Such analyses are crucial for understanding the molecular configuration of "4-methylmorpholine; 4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile," which could influence its reactivity and interactions.

Chemical Reactions and PropertiesPyridine derivatives participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, the synthesis of pyridine and fused pyridine derivatives involves reactions with arylidene malononitrile, leading to the formation of isoquinoline derivatives, showcasing the versatile reactivity of these compounds (Al-Issa, 2012). Such reactivity patterns could be relevant for modifying or enhancing the chemical properties of "4-methylmorpholine; 4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile."

Physical Properties Analysis

The physical properties of compounds, including melting point, solubility, and crystal structure, are influenced by their molecular structure. The detailed structural analysis provided by X-ray crystallography, as seen with compounds like 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, informs on the physical characteristics that affect their behavior in different environments (Sharma et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the application of these compounds. Studies like the spectroscopic investigation of pyrimidine derivatives offer insights into their electronic structure, NBO analysis, and potential for interaction with biological targets, providing a basis for understanding the chemical behavior of similar compounds (Alzoman et al., 2015).

科学研究应用

结构表征和抑制潜力

与查询化合物密切相关的化合物2-{[(4-硝基苯基)甲基]硫基}-6-氧代-4-丙基-1,6-二氢嘧啶-5-碳腈已通过X射线衍射分析进行了结构表征。这种化合物与类似衍生物一样,采用L形构象,并通过氢键形成特定的环状基团。重要的是,这些化合物已经被分析其对人类二氢叶酸还原酶(DHFR)酶的抑制潜力,该酶在许多药物发现研究中是一个靶点,因为它在细胞代谢中起着重要作用 (Al-Wahaibi et al., 2021)。

吡啶衍生物的合成和结构分析

一项关于吡啶衍生物合成的研究,包括4-甲基-2-苯基-1,2-二氢-6-氧代-5-吡啶-碳腈,探索了导致异喹啉和吡啶并[2,3-d]嘧啶衍生物形成的各种反应。通过X射线和光谱分析确认了这些化合物的结构特征,并通过UV–vis吸收和荧光光谱研究了它们的光学性质 (Al-Issa, 2012)。

在腐蚀抑制中的应用

已合成吡唑吡啶衍生物,如4-(2-氯-6-氟苯基)-3-甲基-6-氧代-4,5,6,7-四氢-2H-吡唑并[3,4-b]吡啶-5-碳腈,并评估了它们在酸性环境中对低碳钢腐蚀的有效性。采用各种实验技术,包括失重、电化学阻抗谱(EIS)和动电位极化,评估了这些化合物的腐蚀抑制性能 (Dandia et al., 2013)。

噻吩[2,3-b]吡啶的合成和表征

一项研究报告了各种噻吩[2,3-b]吡啶和吡啶衍生物的合成,其中包括一个5-溴苯并呋喃-2-基基团。这些化合物根据其元素分析、光谱数据以及可能的化学转运进行了阐明。该研究详细介绍了这些化合物的合成过程和结构表征 (Abdelriheem et al., 2015)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile' involves the reaction of 4-methylmorpholine with 2-nitrobenzaldehyde to form 4-(2-nitrophenyl)-4-methylmorpholine. This intermediate is then reacted with 2-cyano-3,4-dihydro-2H-pyran-6-thiol in the presence of a base to yield the final product.", "Starting Materials": [ "4-methylmorpholine", "2-nitrobenzaldehyde", "2-cyano-3,4-dihydro-2H-pyran-6-thiol", "base" ], "Reaction": [ "Step 1: React 4-methylmorpholine with 2-nitrobenzaldehyde in the presence of a suitable solvent and a catalyst to form 4-(2-nitrophenyl)-4-methylmorpholine.", "Step 2: Dissolve 4-(2-nitrophenyl)-4-methylmorpholine in a suitable solvent and add 2-cyano-3,4-dihydro-2H-pyran-6-thiol and a base to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature for a suitable time to yield the final product, 4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile." ] } | |

CAS 编号 |

1330296-44-0 |

分子式 |

C17H20N4O4S |

分子量 |

376.43 |

IUPAC 名称 |

4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |

InChI |

InChI=1S/C12H9N3O3S.C5H11NO/c13-6-9-8(5-11(16)14-12(9)19)7-3-1-2-4-10(7)15(17)18;1-6-2-4-7-5-3-6/h1-4,8,19H,5H2,(H,14,16);2-5H2,1H3 |

InChI 键 |

XALVWOHLUHVEAQ-UHFFFAOYSA-N |

SMILES |

CN1CCOCC1.C1C(C(=C(NC1=O)S)C#N)C2=CC=CC=C2[N+](=O)[O-] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)

![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)

![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)